Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10/h11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVOLHDNUMLNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718596 | |
| Record name | tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272412-72-2 | |
| Record name | 1,6-Diazaspiro[3.3]heptane-6-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272412-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Carboxylation with Boc Anhydride
The spirocyclic amine is treated with di-tert-butyl dicarbonate (Boc₂O) in a mixture of THF and aqueous NaHCO₃ (1:1 v/v) at 0°C. After stirring for 12–24 h, the product is extracted with CH₂Cl₂ and purified via silica gel chromatography.
Microwave-Assisted Boc Protection
To accelerate reaction kinetics, microwave irradiation (100 W, 80°C) reduces the reaction time to 1–2 h with comparable yields. This method is preferred for industrial-scale synthesis due to reduced solvent consumption.
Industrial-Scale Optimization
Process Intensification
Batch processes are transitioning to continuous flow systems to enhance reproducibility. A representative protocol involves:
-
Continuous Cyclization : A plug-flow reactor (PFR) maintains precise residence times (2–5 min) at 120°C, minimizing side reactions.
-
In-line Boc Protection : The amine intermediate is directly reacted with Boc₂O in a multi-stage mixer-settler, achieving >90% conversion.
Table 2: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 12–24 h | 5–10 min |
| Yield | 60–75% | 85–90% |
| Solvent Volume (L/kg) | 50 | 15 |
Challenges and Mitigation Strategies
Epimerization During Cyclization
The spirocyclic core is prone to epimerization at the bridgehead nitrogen. Strategies to suppress this include:
Purification of Hydroscopic Intermediates
The free amine intermediate is highly hygroscopic, complicating isolation. Industrial workflows address this by:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate has garnered attention as a potential scaffold in drug design due to its unique structural features. Its spirocyclic structure allows for diverse modifications, which can enhance biological activity.
Antidepressant Activity
Research indicates that compounds containing the diazaspiro framework exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazaspiro compounds showed significant binding affinity to serotonin receptors, suggesting potential as antidepressants .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Synthesis of Bioactive Molecules
This compound can be utilized to synthesize various bioactive molecules through reactions such as acylation and alkylation.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Reflux in dichloromethane | 85 | |
| Alkylation | Room temperature with base | 75 | |
| Cyclization | High temperature under inert gas | 90 |
Agricultural Chemistry
There is emerging interest in the use of diazaspiro compounds as agrochemicals due to their potential herbicidal and fungicidal properties.
Herbicidal Activity
Preliminary studies suggest that derivatives of this compound exhibit herbicidal activity against certain weed species.
Case Study : Research conducted at a leading agricultural university found that modified diazaspiro compounds reduced weed growth by over 60% compared to control groups in field trials .
Material Science
The unique structure of this compound also makes it a candidate for developing novel materials, including polymers and nanocomposites.
Polymer Development
Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.
Data Table: Material Properties
Mechanism of Action
The mechanism of action of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Substituents (e.g., benzyloxy, phenylpentenyl) significantly influence yield and enantioselectivity. Higher temperatures (90°C) improve yields in allylation reactions .
- Fluorinated derivatives exhibit distinct reactivity, enabling applications in positron emission tomography (PET) tracer development .
Oxalate and Other Salts
The compound forms stable salts with oxalic acid, varying in stoichiometry and properties:
Comparison :
- The 2:1 salt has a higher molecular weight due to additional oxalate counterions but similar storage requirements .
- Hazard profiles vary; the 1:1 salt poses risks of skin/eye irritation (H315/H319), while the 2:1 form primarily exhibits oral toxicity .
Spirocyclic Analogs with Varying Ring Sizes
Larger spirocyclic systems exhibit distinct pharmacological properties:
Structural Insights :
- Ring size impacts binding specificity. The [5.5] system enhances affinity for G protein-coupled receptors (GPCRs), while the [3.3] system is preferred for kinase targets .
- Isomeric forms (e.g., 1,6- vs. 2,6-diazaspiro[3.3]heptane) exhibit nearly identical molecular weights but divergent synthetic routes .
Biological Activity
Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS No. 1431868-60-8) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H38N4O8
- Molecular Weight : 486.57 g/mol
- Purity : Typically reported at ≥97% .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets and potentially influencing several biochemical pathways.
Interaction with Proteins
Research indicates that this compound may inhibit specific proteases involved in cellular signaling pathways. For instance, it has shown potential in inhibiting the activity of SPPL2a, an aspartic intramembrane protease, which plays a crucial role in immune responses and cell signaling . The inhibition of SPPL2a was demonstrated in cellular assays with an IC50 value of 0.37 μM, indicating potent activity.
Therapeutic Potential
This compound has been investigated for several therapeutic applications:
- Cancer Research : Its ability to modulate protease activity suggests potential use in cancer therapies where dysregulated proteolysis is a factor.
- Neurological Disorders : The compound's interaction with γ-secretase pathways may offer insights into treatments for conditions like Alzheimer's disease, where γ-secretase plays a significant role in amyloid precursor protein processing .
Case Studies
-
In Vivo Studies on SPPL2a Inhibition :
- In a study involving mouse models, the administration of this compound resulted in significant accumulation of CD74/p8 substrates in splenocytes, demonstrating its efficacy as an SPPL2a inhibitor .
- Oral dosing at 10 mg/kg showed sustained inhibition of CD74/p8 processing, indicating favorable pharmacokinetic properties.
- Comparative Studies on Related Compounds :
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Protease Inhibition | Inhibits SPPL2a with an IC50 of 0.37 μM; potential applications in immune modulation and cancer therapy. |
| Cell Signaling Modulation | Alters pathways related to γ-secretase; implications for neurodegenerative disease treatments. |
| Pharmacokinetics | Demonstrated favorable absorption and bioavailability in animal models; supports therapeutic use. |
Q & A
Q. What are the established synthetic routes for Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step protocols involving reductive amination or nucleophilic substitution. For example, asymmetric synthesis of diazaspiro derivatives employs LiAlH4-mediated reduction of sulfinylimine intermediates, followed by tosyl chloride activation and NaH-assisted cyclization . Key optimization parameters include:
- Temperature : Reactions often proceed at 0°C to room temperature to control exothermicity.
- Reagent stoichiometry : LiAlH4 (2.0 mmol per 1.0 mmol substrate) ensures complete reduction .
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) yields >90% purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- NMR spectroscopy : H and C NMR are essential for verifying spirocyclic connectivity and tert-butyl group integrity. For example, tert-butyl protons appear as singlets at ~1.3 ppm, while diazaspiro ring protons show coupling patterns at 3.1–4.5 ppm .
- HRMS (EI) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks matching calculated values within 0.0003 Da) .
- Melting point analysis : Ranges like 77–79°C or 112–114°C help assess crystallinity and purity .
Q. What safety protocols should be followed when handling this compound?
While not classified as hazardous, standard laboratory precautions apply:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., THF, DMF) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be controlled in asymmetric syntheses of diazaspiro derivatives?
Chiral auxiliaries like (R)-tert-butylsulfinyl groups direct stereochemistry during imine formation. Post-reduction, diastereomeric intermediates are resolved via recrystallization or chiral HPLC. For example, [α] values ranging from -144.21 to +44.00 confirm enantiopurity .
Q. What strategies resolve contradictions in reported physical or spectral data for this compound?
Discrepancies in melting points or NMR shifts often arise from:
- Polymorphism : Crystallization solvents (e.g., MeOH vs. EtOAc) alter crystal packing .
- Impurities : Trace solvents (DMF, THF) or unreacted intermediates may skew results. Use preparative HPLC or repeated recrystallization for purification .
- Instrument calibration : Validate NMR spectrometers with internal standards (e.g., TMS) .
Q. How can computational methods aid in predicting the reactivity of this spirocyclic scaffold?
Density Functional Theory (DFT) simulations model:
- Ring strain : Assess stability of the spiro[3.3]heptane core.
- Electrophilicity : Predict sites for nucleophilic attack (e.g., at the carboxylate group) .
- Chirality transfer : Map transition states in asymmetric syntheses .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low yields in cyclization steps : Optimize NaH concentration (10.0 mmol per 1.0 mmol substrate) to enhance ring closure .
- Byproduct formation : Use scavengers (e.g., molecular sieves) to trap water during imine formation .
- Scalability issues : Transition from batch to flow chemistry for improved heat/mass transfer .
Q. How can researchers validate the biological relevance of this compound in drug discovery?
- SAR studies : Introduce substituents (e.g., fluorophenyl, thiophen-2-yl) via Suzuki coupling or Buchwald-Hartwig amination .
- Target engagement assays : Use SPR or ITC to measure binding affinity to enzymes (e.g., proteases) .
- Metabolic stability : Assess in vitro liver microsome half-life (e.g., human CYP450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
